3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one
CAS No.:
Cat. No.: VC17691995
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClNOS |
|---|---|
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C7H8ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2 |
| Standard InChI Key | HBILSXDPDXMZKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Cl)C(=O)CCN |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one, reflects its core structure:
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A thiophene ring substituted with chlorine at the 3-position.
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A propan-1-one group attached to the thiophene’s 2-position.
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An amino group (-NH<sub>2</sub>) at the 3-position of the propanone chain.
Structural Characteristics
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Molecular Formula: C<sub>7</sub>H<sub>8</sub>ClNOS
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Molecular Weight: 189.66 g/mol (calculated)
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Key Functional Groups:
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Chlorothiophene (electron-withdrawing substituent)
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Ketone (propan-1-one)
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Primary amine (nucleophilic site)
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The chlorine atom’s position on the thiophene ring influences electronic distribution, while the amino group enhances solubility and reactivity in polar solvents .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one is documented, analogous methods for chlorothiophene ketones suggest the following pathways:
Route 1: Friedel-Crafts Acylation
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Starting Material: 3-chlorothiophene.
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Acylation: Reaction with β-alanine derivatives or acryloyl chloride under Friedel-Crafts conditions.
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Amination: Introduction of the amino group via reductive amination or nucleophilic substitution .
Route 2: Multi-Step Functionalization
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Thiophene Chlorination: Direct chlorination of thiophene at the 3-position.
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Ketone Formation: Grignard reaction with propanone precursors.
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Amino Group Introduction: Gabriel synthesis or Curtius rearrangement.
Key Reaction Conditions:
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Catalysts: Polyphosphoric acid (PPA) or Lewis acids (AlCl<sub>3</sub>).
Spectroscopic Characterization
Hypothetical data based on structural analogs:
| Technique | Key Signals |
|---|---|
| FT-IR | - N-H stretch: ~3350 cm<sup>−1</sup> - C=O stretch: ~1680 cm<sup>−1</sup> |
| <sup>1</sup>H NMR | - Thiophene H: δ 7.2–7.5 ppm - CH<sub>2</sub>NH<sub>2</sub>: δ 2.8–3.1 ppm |
| <sup>13</sup>C NMR | - C=O: δ 205–210 ppm - Thiophene C-Cl: δ 125–130 ppm |
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated 120–140°C (based on chloro-thiophene analogs).
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Solubility:
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Polar solvents (DMSO, methanol): High due to amino group.
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Non-polar solvents (hexane): Low.
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Electronic Properties
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Hammett Constant (σ): Chlorine’s meta-position confers σ<sub>m</sub> ≈ 0.37, enhancing electrophilic substitution reactivity.
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Dipole Moment: ~3.5 D (calculated via DFT for analogous structures) .
Chemical Reactivity
Nucleophilic Reactions
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Amino Group:
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Forms Schiff bases with aldehydes.
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Participates in acylation (e.g., with acetyl chloride).
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Electrophilic Reactions
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Thiophene Ring:
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Sulfonation at the 5-position.
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Nitration under mixed acid conditions.
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Redox Reactions
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Ketone Reduction: LiAlH<sub>4</sub> reduces C=O to CH<sub>2</sub>OH.
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Oxidation: MnO<sub>2</sub> oxidizes thiophene to sulfoxide .
Industrial and Materials Applications
Coordination Chemistry
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Metal Complexation: Binds transition metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>) through N and S atoms.
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Applications: Catalysts in cross-coupling reactions.
Optoelectronic Materials
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